![molecular formula C17H20N2O2 B6114936 N-(sec-butyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6114936.png)

N-(sec-butyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

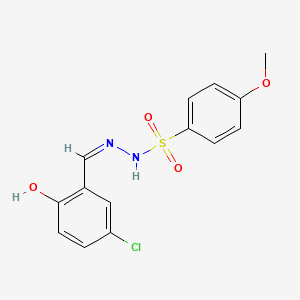

“N-(sec-butyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide” is a nitrogenous secondary metabolite heterocyclic derivative . It has a linear formula of C16H18N2O3, a CAS Number of 459795-50-7, and a molecular weight of 286.333 .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of anilines using malonic acid equivalents . Other methods include the reaction of anthranilic acid derivatives . The synthesis of quinoline via aniline and glycerine in the presence of a strong acid and an oxidant under reflux was revealed by Skraup and co-workers .Molecular Structure Analysis

The molecule consists of a benzene ring fused with a pyrrolidine moiety . The non-aromatic substituent (sec-butyl) in position 3 of the pyrrolidine-2,5-dione ring and the 3-trifluoromethylphenylpiperazine fragment positively affect the anticonvulsant activity .Chemical Reactions Analysis

Quinoline reacts with sodamide in liquid ammonia at about 100°C to form 2-Aminoquinoline . It also reacts with KOH at 220°C gives 2-hydroxyquinoline . Quinoline reacts with n-butyllithium at 100°C to give 2-n-butylquinoline .Physical And Chemical Properties Analysis

The compound has a linear formula of C16H18N2O3, a CAS Number of 459795-50-7, and a molecular weight of 286.333 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature.Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Drug Discovery and Development

Quinoline derivatives are pivotal in the field of medicinal chemistry, particularly in drug discovery and development. They serve as a scaffold for synthesizing compounds with potential therapeutic effects. The structural complexity of quinoline derivatives allows for the creation of diverse pharmacophores that can interact with various biological targets .

Synthetic Organic Chemistry: Building Blocks for Complex Molecules

In synthetic organic chemistry, quinoline derivatives are utilized as building blocks for constructing complex molecules. Their versatility enables chemists to introduce various functional groups, leading to the synthesis of novel compounds with unique properties .

Biological Activity: Analgesic and Anti-inflammatory Agents

Some quinoline derivatives exhibit analgesic and anti-inflammatory activities. These compounds can be designed to target specific pathways in the body, providing relief from pain and inflammation without the side effects associated with traditional medications .

Pharmacology: Treatment of Neurodegenerative Diseases

Research has shown that certain quinoline derivatives may have applications in treating neurodegenerative diseases. Their ability to modulate neurotransmitter systems could lead to new treatments for conditions such as Alzheimer’s and Parkinson’s disease .

Industrial Chemistry: Catalysts and Intermediates

Quinoline derivatives are also important in industrial chemistry, where they are used as catalysts and intermediates in various chemical reactions. Their stability and reactivity make them suitable for large-scale industrial processes .

Environmental Chemistry: Green Chemistry Applications

The principles of green chemistry advocate for the use of environmentally benign substances. Quinoline derivatives can be synthesized through greener routes, minimizing the environmental impact of chemical processes .

Analytical Chemistry: Chromatographic Analysis

In analytical chemistry, quinoline derivatives can be used as standards or reagents in chromatographic analysis. Their distinct chemical properties allow for the separation and identification of complex mixtures .

Agricultural Chemistry: Pesticides and Herbicides

Finally, quinoline derivatives have applications in agricultural chemistry as pesticides and herbicides. Their biological activity can be harnessed to protect crops from pests and weeds, contributing to increased agricultural productivity .

Zukünftige Richtungen

Quinoline and its derivatives have been the focus of considerable attention due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry . Future research may focus on the synthesis of new quinoline compounds with different biological profiles .

Eigenschaften

IUPAC Name |

N-butan-2-yl-2-methyl-9-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraene-10-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-4-10(2)18-17(21)14-9-19-11(3)8-12-6-5-7-13(15(12)19)16(14)20/h5-7,9-11H,4,8H2,1-3H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTISBXSZHGBTCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CN2C(CC3=C2C(=CC=C3)C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-{3-[(3-methoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B6114854.png)

![7-(2-ethoxyphenyl)-2-(ethylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6114855.png)

![3-methyl-4-[4-(methylthio)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6114863.png)

![3-(2-hydroxy-2-pyridin-3-ylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6114865.png)

![2-{1-(2-fluorobenzyl)-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6114870.png)

![methyl 1-{[6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-2-piperidinecarboxylate](/img/structure/B6114883.png)

![N-(3'-methyl-3-biphenylyl)-1-[(1-oxido-3-pyridinyl)carbonyl]-3-piperidinecarboxamide](/img/structure/B6114896.png)

![N-[1-(2-fluorobenzyl)-3-piperidinyl]-2,6-dimethoxy-N-methylnicotinamide](/img/structure/B6114903.png)

![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B6114910.png)

![3-({3-[(benzylamino)sulfonyl]-4-methylbenzoyl}amino)benzoic acid](/img/structure/B6114913.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]propan-1-amine hydrochloride](/img/structure/B6114932.png)

![1-(cyclohexylmethyl)-6-oxo-N-[3-(2-pyridinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6114954.png)

![N-[1-(3,4-dimethoxyphenyl)propyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B6114960.png)